2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a naphthyloxy group, a pyridylcarbonyl group, and a piperazino group
Preparation Methods
The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-naphthol with an appropriate halogenated ethanone derivative to form the naphthyloxy ethanone intermediate. This intermediate is then reacted with 4-(3-pyridylcarbonyl)piperazine under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxy or pyridylcarbonyl groups.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways involved in cell proliferation, apoptosis, or neurotransmission. Detailed studies on its binding affinity and molecular interactions are crucial to understanding its full mechanism of action .
Comparison with Similar Compounds
2-(2-NAPHTHYLOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE can be compared with other similar compounds, such as:
2-(2-Naphthyloxy)pyridin-4-ylmethylamine: This compound shares the naphthyloxy and pyridyl groups but lacks the piperazino moiety.
4-(2-Naphthyloxy)aniline hydrochloride: Similar in structure but with an aniline group instead of the piperazino group.
Pyrido[4,3-d]pyrimidines: These compounds have a similar bicyclic structure and are studied for their biological activities .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(16-28-20-8-7-17-4-1-2-5-18(17)14-20)24-10-12-25(13-11-24)22(27)19-6-3-9-23-15-19/h1-9,14-15H,10-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAIFVXBZCIYFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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